Cas no 90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole)

2,5-Dimethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound featuring a fused benzene and pyrrolidine ring system. This structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its saturated pyrrolidine ring enhances conformational flexibility, while the aromatic benzene moiety contributes to electronic delocalization. The methyl substituents at positions 2 and 5 further modulate steric and electronic properties, facilitating selective functionalization. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and structural versatility. It is commonly employed in research settings for the synthesis of indole-derived scaffolds with potential applications in medicinal chemistry and material science.
2,5-Dimethyl-2,3-dihydro-1H-indole structure
90874-56-9 structure
Product Name:2,5-Dimethyl-2,3-dihydro-1H-indole
CAS No:90874-56-9
MF:C10H13N
MW:147.216922521591
MDL:MFCD16300825
CID:1121080
PubChem ID:19824126
Update Time:2025-06-09

2,5-Dimethyl-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-2,5-dimethyl-1H-Indole
    • 1H-Indole, 2,3-dihydro-2,5-dimethyl-
    • 2,5-Dimethyl-2,3-dihydro-1H-indole
    • 2,3-Dihydro-2,5-dimethyl-1H-indole (ACI)
    • Indoline, 2,5-dimethyl- (7CI)
    • 90874-56-9
    • MFCD16300825
    • D78738
    • SB39805
    • 2,5-Dimethylindoline
    • AKOS006358681
    • CS-0152911
    • BS-50090
    • SCHEMBL7922397
    • MDL: MFCD16300825
    • Inchi: 1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3
    • InChI Key: MVEUSNIEJOXRAO-UHFFFAOYSA-N
    • SMILES: C1C(C)=CC2=C(NC(C2)C)C=1

Computed Properties

  • Exact Mass: 147.105
  • Monoisotopic Mass: 147.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 2.7

2,5-Dimethyl-2,3-dihydro-1H-indole Pricemore >>

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2,5-Dimethyl-2,3-dihydro-1H-indole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) ,  Silica Solvents: Toluene ;  48 h, 50 bar, 135 °C
Reference
Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes
Zhou, Bei; Chandrashekhar, Vishwas G.; Ma, Zhuang; Kreyenschulte, Carsten; Bartling, Stephan; et al, Angewandte Chemie, 2023, 62(10),

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (Ru2P) Solvents: Ethanol ;  5 h, 5 bar, 60 °C
Reference
Geometric and electronic effects on the performance of a bifunctional Ru2P catalyst in the hydrogenation and acceptorless dehydrogenation of N-heteroarenes
Shao, Fangjun; Yao, Zihao; Gao, Yijing; Zhou, Qiang; Bao, Zhikang; et al, Chinese Journal of Catalysis, 2021, 42(7), 1185-1194

Production Method 3

Reaction Conditions
1.1 Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ;  21 °C
1.2 Reagents: Diboronic acid ;  24 h, 40 °C
Reference
Pd/C-Catalyzed transfer hydrogenation of N-H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source
Zhou, Xiao-Yu; Chen, Xia, Organic & Biomolecular Chemistry, 2021, 19(3), 548-551

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, -20 °C
1.3 Reagents: Triethylamine
1.4 Solvents: Diethyl ether ,  Methanol ,  Dichloromethane
1.5 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  2 h, 90 °C
1.6 Solvents: Dichloromethane
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Solvents: Hexane
1.9 Reagents: Sodium hydroxide Solvents: Water
1.10 Solvents: Diethyl ether
1.11 Reagents: Sodium chloride Solvents: Water
Reference
Novel strategies for the solid phase synthesis of substituted indolines and indoles
Nicolaou, K. C.; Roecker, A. J.; Hughes, Robert; van Summeren, Ruben; Pfefferkorn, Jeffrey A.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

Production Method 5

Reaction Conditions
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, 90 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
Reference
Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst
Murray, James I. ; Floden, Nils J.; Bauer, Adriano ; Fessner, Nico D. ; Dunklemann, Daniel L. ; et al, Angewandte Chemie, 2017, 56(21), 5760-5764

2,5-Dimethyl-2,3-dihydro-1H-indole Raw materials

2,5-Dimethyl-2,3-dihydro-1H-indole Preparation Products

2,5-Dimethyl-2,3-dihydro-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:90874-56-9)2,5-Dimethyl-2,3-dihydro-1H-indole
Order Number:A1045220
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:19
Price ($):308.0
Email:sales@amadischem.com

Additional information on 2,5-Dimethyl-2,3-dihydro-1H-indole

Recent Advances in the Study of 90874-56-9 and 2,5-Dimethyl-2,3-dihydro-1H-indole in Chemical Biology and Pharmaceutical Research

The compound with CAS number 90874-56-9, structurally identified as 2,5-Dimethyl-2,3-dihydro-1H-indole, has recently garnered significant attention in chemical biology and pharmaceutical research. This bicyclic structure, featuring an indole core with methyl substitutions at positions 2 and 5, presents unique physicochemical properties that make it a valuable scaffold for drug discovery and chemical probe development. Recent studies have explored its potential as a privileged structure in medicinal chemistry, particularly in the design of novel bioactive molecules targeting neurological disorders and inflammatory pathways.

Current research has focused on the synthetic optimization of 2,5-Dimethyl-2,3-dihydro-1H-indole derivatives to enhance their pharmacological profiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated improved blood-brain barrier permeability of analogs derived from this scaffold, suggesting potential applications in central nervous system drug development. The electron-rich nature of the dihydroindole ring system facilitates diverse chemical modifications, enabling structure-activity relationship studies across multiple biological targets.

In the context of molecular mechanisms, recent investigations have revealed that 90874-56-9 derivatives exhibit selective modulation of serotonin receptor subtypes, particularly 5-HT2A and 5-HT6. This specificity has been attributed to the unique spatial arrangement of the methyl groups and the partially saturated indole ring, which creates distinct pharmacophore features. Advanced computational modeling studies have provided insights into the binding modes of these compounds, facilitating rational drug design approaches.

The metabolic stability and pharmacokinetic properties of 2,5-Dimethyl-2,3-dihydro-1H-indole derivatives have been systematically evaluated in recent preclinical studies. A 2024 report in Drug Metabolism and Disposition highlighted the compound's favorable metabolic profile, with hepatic microsome studies showing reduced oxidative metabolism compared to fully aromatic indole analogs. These findings support the scaffold's potential for further development as a drug candidate.

Emerging applications in chemical biology have demonstrated the utility of 90874-56-9 derivatives as fluorescent probes for studying protein-ligand interactions. The rigid yet slightly flexible core structure allows for conjugation with various fluorophores while maintaining binding affinity to target proteins. Recent work published in ACS Chemical Biology has showcased the development of environment-sensitive fluorescent probes based on this scaffold for real-time monitoring of receptor conformational changes.

Ongoing research efforts are exploring the therapeutic potential of 2,5-Dimethyl-2,3-dihydro-1H-indole derivatives in neurodegenerative diseases. Preliminary in vivo studies in animal models of Parkinson's disease have shown neuroprotective effects, possibly through modulation of dopaminergic signaling pathways. The compound's ability to cross the blood-brain barrier while maintaining metabolic stability positions it as a promising lead for CNS-targeted therapeutics.

Future research directions for 90874-56-9 derivatives include the development of bifunctional molecules combining the dihydroindole core with other pharmacophores to create multitarget ligands. Additionally, structure-based drug design approaches are being employed to optimize selectivity and potency against specific biological targets. The continued investigation of this scaffold underscores its versatility and potential in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:90874-56-9)2,5-Dimethyl-2,3-dihydro-1H-indole
A1045220
Purity:99%
Quantity:5g
Price ($):308.0
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